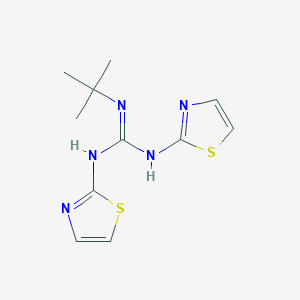
Guanidine, N-(1,1-dimethylethyl)-N',N''-bis(2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- is a chemical compound known for its unique structure and properties This compound features a guanidine core substituted with two thiazolyl groups and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’,N’‘-bis(2-thiazolyl)- typically involves the reaction of guanidine derivatives with thiazole-containing compounds under controlled conditions. One common method includes the use of N,N’-bis(2-thiazolyl)guanidine as a starting material, which is then reacted with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The thiazolyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolyl groups or the guanidine core.
Substitution: Nucleophilic substitution reactions can occur at the thiazolyl rings or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolyl rings.
Applications De Recherche Scientifique
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Research is ongoing into its potential use as a drug candidate for treating bacterial infections and other diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The thiazolyl groups can form hydrogen bonds or coordinate with metal ions, while the guanidine core can interact with negatively charged sites on proteins or nucleic acids. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-
- Guanidine, N-(1,1-dimethylethyl)-N’-8-quinolinyl-N’'-2-thiazolyl-
Uniqueness
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- is unique due to the presence of two thiazolyl groups, which enhance its ability to interact with biological targets and increase its potential as a versatile building block in synthetic chemistry. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72041-77-1 |
|---|---|
Formule moléculaire |
C11H15N5S2 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-tert-butyl-1,3-bis(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C11H15N5S2/c1-11(2,3)16-8(14-9-12-4-6-17-9)15-10-13-5-7-18-10/h4-7H,1-3H3,(H2,12,13,14,15,16) |
Clé InChI |
PFSBDLPLNDNMTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=C(NC1=NC=CS1)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



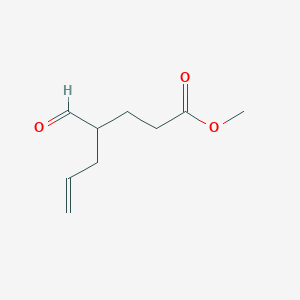
![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)

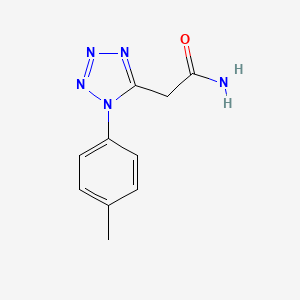
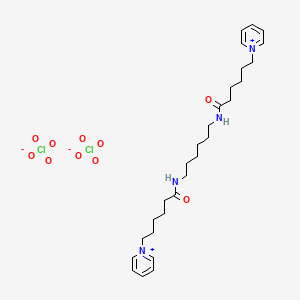
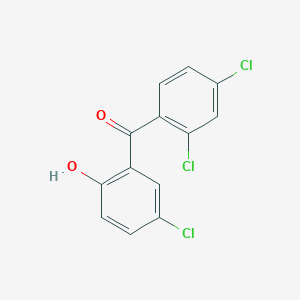
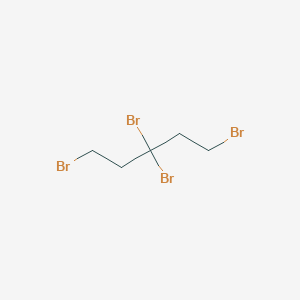
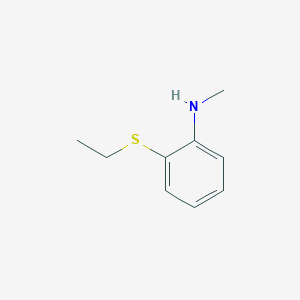

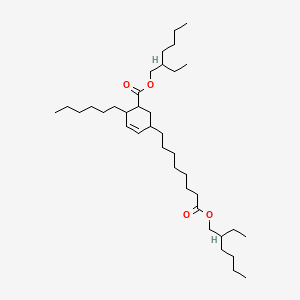
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)

